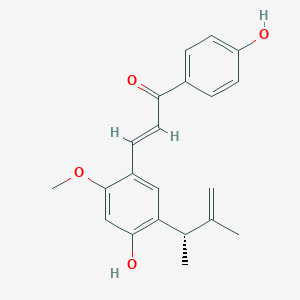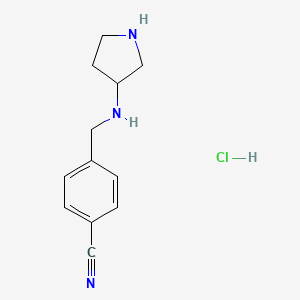
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468.506. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound and its derivatives have been actively researched for their anticancer properties. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anticancer activity against breast cancer cell lines, suggesting the potential of these compounds in cancer treatment (Gaber et al., 2021). Similarly, novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with the 3,4,5-trimethoxyphenyl structure, showed broad-spectrum antitumor activity, indicating their potential as antitumor agents (Al-Suwaidan et al., 2016).
Chiral Separation
The derivatives of acrylamide have been used in the synthesis of chiral stationary phases (CSPs) for chromatographic purposes. Specifically, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been developed for potential application as CSPs, showing improved chromatographic performances (Tian et al., 2010).
Antimicrobial Activity
Compounds related to the quinoline and acrylamide structures have been synthesized and evaluated for their antimicrobial properties. For example, new quinazolines were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains, which could be of significant interest for pharmaceutical development (Desai et al., 2007).
Photopolymerization and Material Science
Derivatives of acrylamide, including naphthalimide dyes acrylated compounds, have been used in photopolymerization, showing good initiating performance and high migration stability in cured films. This highlights their potential applications in material sciences and manufacturing (Yang et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the condensation of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(3,4,5-trimethoxyphenyl)ethylamine, followed by the addition of acryloyl chloride to the resulting imine intermediate.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(3,4,5-trimethoxyphenyl)ethylamine", "acryloyl chloride", "anhydrous THF", "anhydrous diethyl ether", "sodium hydride", "triethylamine", "DMF", "NaOH", "HCl" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv) and 2-(3,4,5-trimethoxyphenyl)ethylamine (1.2 equiv) in anhydrous THF and add sodium hydride (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 4 hours.", "Step 3: Quench the reaction with saturated NaHCO3 solution and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 5: Dissolve the purified product in DMF and add NaOH solution to adjust the pH to 9-10. Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Acidify the reaction mixture with HCl and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 7: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 8: Recrystallize the purified product from ethyl acetate to obtain the final product, (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide." ] } | |
CAS-Nummer |
851403-96-8 |
Produktname |
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
Molekularformel |
C25H28N2O7 |
Molekulargewicht |
468.506 |
IUPAC-Name |
(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N2O7/c1-30-18-7-8-19(31-2)23-17(18)14-16(25(29)27-23)10-11-26-22(28)9-6-15-12-20(32-3)24(34-5)21(13-15)33-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-6- |
InChI-Schlüssel |
CFGBSGUSXZIQSL-TWGQIWQCSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)




![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)